Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. Its chemical structure comprises a pyrrole ring fused with a pyrazine ring. This scaffold has garnered attention due to its diverse biological activities, making it an attractive target for drug discovery research .
Synthesis Analysis
Several synthetic approaches have been explored to access pyrrolo[2,3-c]pyridine derivatives. These methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation. Researchers have developed efficient routes to construct this scaffold, enabling the synthesis of various derivatives .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrrole ring fused to a pyrazine ring. The cyano group at position 5 contributes to its reactivity and biological properties. Understanding the precise arrangement of atoms in this compound is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and other transformations. Researchers have explored its reactivity to design novel derivatives with enhanced biological activities .
Physical and Chemical Properties Analysis
- Chemical Properties :
Safety and Hazards
As with any chemical compound, safety precautions should be observed during handling, synthesis, and experimentation. Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may pose risks associated with toxicity, flammability, and skin/eye irritation. Researchers must adhere to proper laboratory practices and use appropriate protective equipment .
Properties
IUPAC Name |
ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-4-7-3-8(5-12)13-6-10(7)14-9/h3-4,6,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJAFUSXOACSMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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